酪蛋白

描述

Casein is the chief protein in milk and the essential ingredient of cheese. In its pure form, it is an amorphous white solid, tasteless and odorless, while its commercial type is yellowish with a pleasing odor . Casein is a family of related phosphoproteins commonly found in mammalian milk, comprising about 80% of the proteins in cow’s milk and between 20% and 60% of the proteins in human milk .

- For rennet casein, warm skim milk is set with rennet extract until the calcium paracaseinate clots, after which the clot is cut into small pieces to allow the whey to drain .

Molecular Structure Analysis

Casein is a mixture of phosphoproteins of differing molecular weight. It is a lyophilic colloid akin to albumin and gelatin. It is isoelectric at pH 4.6 where its solubility in water is but 0.01 percent . Casein contains a high number of proline amino acids which hinder the formation of common secondary structural motifs of proteins .Chemical Reactions Analysis

Casein is amphoteric: below pH 4.6 casein forms moderately soluble salts such as casein chloride; above pH 4.6 casein forms salts with bases . Caseinates readily form gels when slowly coagulated from concentrated solutions .Physical and Chemical Properties Analysis

Pure casein is an amorphous white solid without taste or odor. Commercial casein is slightly yellow, with a pleasant odor . Casein is insoluble in most organic solvents .科学研究应用

药物递送载体:酪蛋白被用作药物载体,因为它能够增强药物的生物利用度和功效。其两性特性使其能够携带既疏水又亲水的药物,而不产生毒性影响,使其成为合成载体的有价值的天然替代品(Semwal et al., 2022)。

营养应用:酪蛋白已被用于肠外营养。对“casydrol”这种酪蛋白消化形式的历史研究发现,它可以安全地用于维持各种状况下的营养状态(Pybus & Puntis, 2020)。

粘合性能:20世纪初的研究突出了基于酪蛋白的胶粘剂的有效性,特别是在木材粘合中。与明胶胶粘剂相比,酪蛋白胶粘剂因其优越的性能和多功能应用而备受关注(Narskii, 2010)。

功能性和生物活性肽来源:在奶酪制作过程中产生的乳清中的κ-酪蛋白大肽已被广泛研究,因其作为生物活性肽的功能性而备受关注。由于其物理化学、生物学和营养特性,它在创造保健品或功能性食品产品方面具有潜力(Manso & López-Fandiño, 2004)。

口腔健康应用:酪蛋白磷酸肽-无定形磷酸钙(CPP-ACP)复合物已证明在重矿牙面和预防龋齿方面具有有效性。它独特的释放生物可利用钙和磷的能力使其成为口腔健康产品中的宝贵成分(Gupta & Prakash, 2011)。

食品和技术应用:酪蛋白蛋白质可以与其他大分子自组装,为食品和技术应用提供独特的功能。它们形成超分子结构的能力对生物和工业过程都具有重要意义(Anema, 2018)。

胶粘剂中的乳蛋白聚合物:作为重要的天然聚合物,酪蛋白已被用于环保胶粘剂。它可以通过物理、化学或酶法进行改性,扩大了其在各种环保产品中的应用(Guo & Wang, 2016)。

牛奶和乳制品中的酪蛋白:酪蛋白胶束的结构、稳定性和功能在牛奶和乳制品的物理化学性质中起着至关重要的作用。了解这些性质对乳制品行业至关重要(Huppertz et al., 2018)。

作用机制

Target of Action

Casein, a major protein in milk, primarily targets the digestive system in humans. It acts as a source of essential amino acids and calcium, which are necessary for various bodily functions . Casein also interacts with various cells and molecules within the body, including enzymes and receptors, influencing various biological processes .

Mode of Action

Casein proteins, when digested, form a mass that causes a feeling of fullness in the stomach and releases nutrients and amino acids into the bloodstream for a longer period . This slow digestion and absorption process is due to the formation of a clot or gel in the acidic environment of the stomach . This interaction with its targets leads to changes such as prolonged nutrient supply and satiety .

Biochemical Pathways

Casein influences several biochemical pathways. For instance, casein kinase 1α, a protein that belongs to the casein kinase 1 family, regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Pharmacokinetics

The pharmacokinetics of casein, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. Casein forms a gel in the stomach, significantly slowing the rate at which it’s digested and absorbed .

Result of Action

The molecular and cellular effects of casein’s action are diverse. Casein proteins lack well-defined secondary and tertiary structure due to a high number of proline residues, making them relatively hydrophobic and poorly soluble in water . They interact with calcium and calcium phosphate, self-aggregate to organize into a supramolecular structure known as the casein micelle . This structure is essential for supplying proteins, phosphate, and calcium to neonates .

Action Environment

Environmental factors significantly influence casein’s action, efficacy, and stability. For instance, the mechanical properties of casein films, used in food packaging, can be altered by changing environmental conditions such as humidity . Additionally, modifications of casein induced by physical, chemical, and enzymatic actions can change its techno-functionalities .

未来方向

生化分析

Biochemical Properties

Casein plays a significant role in biochemical reactions. Each amino acid in casein may have a positive or a negative charge, depending on the pH of the system . At a certain pH value, all the positive charges and all the negative charges on the casein protein will be in balance, so that the net charge on the protein will be zero . For casein, the IEP is approximately 4.6 .

Cellular Effects

In the context of cellular processes, casein has a profound impact. When milk is fermented to curd, the lactic acid bacillus produces lactic acid as the major metabolic end product of carbohydrate fermentation . The lactic acid production lowers the pH of milk to the IEP of casein . At this pH, casein precipitates .

Molecular Mechanism

The molecular mechanism of casein involves its interaction with enzymes. Casein cannot be directly utilized by microorganisms as it is a large molecule . Therefore, it must undergo step-by-step degradation into peptides and a small chain of amino acids for assimilation . These reactions are catalyzed by proteinases (caseinase) and peptidase enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of casein can change over time. Casein is precipitated from milk at pH 4.6 using acetic acid and sodium acetate solutions . The acidified solution which contains the non-casein nitrogen components is separated from casein precipitate by filtration .

Metabolic Pathways

Casein is involved in several metabolic pathways. The degradation of casein protein into soluble end products like amino acids, peptides, etc., is a result of the metabolic activity of organisms . This process involves the catalytic action of caseinase and water molecules .

属性

IUPAC Name |

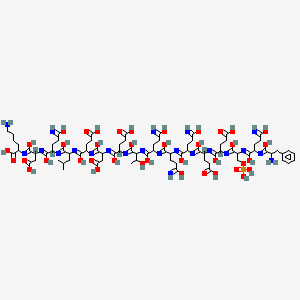

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPQYXYKAMYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H125N22O39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2062.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Casein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9000-71-9, 9064-61-3 | |

| Record name | Casein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB10516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caseins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Casein is not a single compound but rather a family of phosphoproteins, primarily αs1-casein, αs2-casein, β-casein, and κ-casein. These proteins self-assemble into colloidal aggregates known as casein micelles, which are responsible for the white color of milk. [, , ]

ANone: Phosphorylation of serine residues in casein plays a crucial role in binding calcium ions, which are essential for the formation and stability of casein micelles. These phosphate groups also influence the functional properties of casein, such as its solubility and emulsifying capacity. [, , , , ]

ANone: Various techniques have been employed to isolate and characterize casein fractions, including high-performance gel chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), mass ion exchange chromatography, and polyacrylamide gel electrophoresis. These methods allow for the separation and identification of individual casein proteins based on their size, charge, and hydrophobicity. [, , , ]

ANone: Casein exhibits excellent emulsifying, foaming, and water-binding properties, making it a valuable ingredient in various food products. For instance, its ability to stabilize emulsions is exploited in the production of cheese, yogurt, and processed meats. [, , , ]

ANone: Heating milk can induce denaturation and aggregation of whey proteins, leading to their interaction with casein micelles. This interaction can influence the properties of casein gels, such as their strength, texture, and water-holding capacity. The specific effects of heat treatment on casein functionality depend on factors like temperature, holding time, and the presence of other milk components. [, , , ]

ANone: Yes, casein can be modified enzymatically or chemically to alter its functional characteristics. For example, cross-linking casein with enzymes like transglutaminase can enhance its gelation properties, leading to firmer and more elastic gels. [, , ]

ANone: Casein is a common milk allergen, and some individuals may experience allergic reactions upon consumption. Further research is necessary to elucidate any long-term health effects of casein and its peptides. [, ]

ANone: Casein serves as a model protein in various research areas, such as protein chemistry, food science, and biochemistry. Its well-characterized structure and properties make it a suitable substrate for studying enzyme kinetics, protein interactions, and the effects of processing conditions on protein functionality. [, , , ]

ANone: Ongoing research explores the potential of casein-derived peptides as bioactive ingredients in functional foods and nutraceuticals. Additionally, casein's biodegradability and biocompatibility make it a promising material for developing bio-based packaging materials and biomedical applications. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)